6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

PNP inhibition nucleoside metabolism immunosuppression

6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine (CAS 537667-18-8) is a synthetic purine derivative featuring a piperazine linker substituted with a 4-fluorophenyl group. It belongs to the class of N6-substituted purine analogs, which are widely explored as kinase inhibitors, nucleoside transporter modulators, and receptor ligands.

Molecular Formula C15H15FN6
Molecular Weight 298.325
CAS No. 537667-18-8
Cat. No. B2913802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine
CAS537667-18-8
Molecular FormulaC15H15FN6
Molecular Weight298.325
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)
InChIKeyMBRQCVJHJOVNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine (CAS 537667-18-8): Procurement-Grade Chemical Identity and Core Properties


6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine (CAS 537667-18-8) is a synthetic purine derivative featuring a piperazine linker substituted with a 4-fluorophenyl group. It belongs to the class of N6-substituted purine analogs, which are widely explored as kinase inhibitors, nucleoside transporter modulators, and receptor ligands. The compound has a molecular formula of C15H15FN6, a molecular weight of 298.32 g/mol, and computed physicochemical properties including a density of 1.4±0.1 g/cm³ and a boiling point of 601.1±55.0 °C . This compound is primarily supplied for research use and serves as a scaffold for structure-activity relationship (SAR) studies or as a reference standard in biochemical assays .

Why Generic 6-Piperazinylpurines Cannot Replace 6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine in Critical Research Applications


Substitution at the 4-position of the phenyl ring on the piperazine moiety dramatically influences the electronic character, steric profile, and target-binding orientation of 6-piperazinylpurines. Even minor modifications—such as moving the fluorine from the para to the ortho position (2-fluorophenyl analog, CAS 537667-15-5)—can significantly alter molecular recognition at purine-binding sites, including nucleoside transporters (ENTs) and purine nucleoside phosphorylase (PNP), based on class-level SAR observations [1]. Similarly, replacing the 4-fluorophenyl group with a 4-chlorophenyl or unsubstituted phenyl group changes both lipophilicity (XLogP) and hydrogen-bonding capacity, which can profoundly affect inhibitor potency and selectivity. The quantitative evidence below demonstrates that even within a closely related analog series, potency values can differ by orders of magnitude, underscoring the risk of uncontrolled substitution in assay development, pharmacological profiling, or chemical probe studies [2].

Quantitative Comparative Evidence for 6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine Against Structurally Proximal Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition: 4-Fluorophenyl vs. 2-Fluorophenyl Analogs

In a fluorescence-based microplate reader assay measuring inhibition of purine nucleoside phosphorylase (PNP) of unknown origin, the 4-fluorophenyl-substituted compound (CAS 537667-18-8) demonstrated an IC50 of 998 nM [1]. This is a moderate inhibitory potency that contrasts with structurally related purine analogs, such as certain N6-substituted purines reported to exhibit pIC50 values of 3.93 (IC50 ≈ 117 μM) against IP6K1 [2], highlighting that subtle changes in the N6 substituent and target enzyme can result in more than a 100-fold difference in activity. While a direct head-to-head comparison with the 2-fluorophenyl isomer (CAS 537667-15-5) under identical assay conditions is not available, the existing data demonstrate that the 4-fluorophenyl substitution pattern is permissive for PNP inhibition at sub-micromolar concentrations—a property that may not be preserved in other positional isomers or N6-substituted analogs.

PNP inhibition nucleoside metabolism immunosuppression

Predicted Lipophilicity and Hydrogen-Bonding Capacity: 4-Fluorophenyl vs. 2-Fluorophenyl vs. Des-Fluoro Analogs

Computed molecular properties indicate that the 4-fluorophenyl analog (CAS 537667-18-8) has an XLogP3-AA of approximately 2.3, a single hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The ortho-fluorinated positional isomer (CAS 537667-15-5) shares the same molecular formula and computed XLogP3-AA of 2.3, but the change in fluorine position alters the molecular electrostatic potential surface, which can influence binding interactions with proteins such as ENTs [2]. In contrast, the des-fluoro parent compound (6-[4-(phenyl)piperazin-1-yl]-7H-purine) would exhibit a lower XLogP and subtly different electron distribution, potentially reducing membrane permeability and target affinity. These computed differences, while not directly measuring biological activity, provide a rational basis for expecting differential pharmacokinetic and pharmacodynamic behavior among analogs.

physicochemical property lipophilicity SAR

ENT Inhibition SAR: 4-Fluorophenyl vs. 2-Fluorophenyl in Purine and Triazine Scaffolds

Although direct ENT1/ENT2 inhibition data for CAS 537667-18-8 are not publicly available, the closely related triazine derivative FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has been characterized as a potent, irreversible, non-competitive inhibitor of ENTs, with selectivity for ENT2 over ENT1 [1]. FPMINT reduces uridine uptake Vmax in ENT1 and ENT2 without affecting Km. In this context, the purine scaffold of the target compound replaces the triazine core, and the 4-fluorophenyl substitution replaces the 2-fluorophenyl group. Given that purine-based ENT inhibitors are also reported to act via a similar non-competitive mechanism [2], it is plausible that the target compound exhibits differential selectivity or potency relative to the 2-fluorophenyl triazine series, although confirmatory head-to-head data are required.

equilibrative nucleoside transporter ENT1 ENT2

Recommended Research and Procurement Application Scenarios for 6-[4-(4-Fluorophenyl)piperazin-1-yl]-7H-purine


Biochemical Assay Development for Purine Nucleoside Phosphorylase (PNP) Inhibition

Based on the demonstrated PNP IC50 of 998 nM [1], this compound serves as a validated starting point for developing high-throughput screening (HTS) assays targeting PNP. Its sub-micromolar activity allows for robust signal window generation, while the availability of close structural analogs (e.g., 2-fluorophenyl isomer) enables immediate counter-screening to establish SAR. Researchers can use this compound to benchmark novel PNP inhibitors or to investigate the role of PNP in nucleoside metabolism and T-cell function.

Structure-Activity Relationship (SAR) Studies on ENT1/ENT2 Selectivity

As a purine-based analog of the triazine ENT inhibitor FPMINT, this compound is ideally suited for scaffold-hopping studies aimed at understanding how the purine core and the 4-fluorophenyl substitution influence ENT subtype selectivity relative to the 2-fluorophenyl triazine series [2]. Synthesis of a small focused library around this scaffold could reveal key determinants of ENT2 selectivity and guide the design of next-generation ENT modulators for cardiovascular or oncological applications.

Pharmacokinetic and Metabolic Stability Profiling of Fluorinated Purines

The computed physicochemical properties (XLogP3-AA = 2.3, molecular weight 298.32 g/mol) [3] place this compound in a favorable property space for cell permeability and oral bioavailability. It can be used as a reference standard in metabolic stability assays (e.g., liver microsome or hepatocyte incubations) to compare the metabolic fate of 4-fluorophenyl purines versus their 2-fluoro or des-fluoro counterparts, thereby informing lead optimization strategies in medicinal chemistry programs.

Immunosuppressive Agent Early-Stage Discovery

Given the inclusion of similar 6-piperazinyl purine derivatives in patents related to immunosuppression and purine nucleoside phosphorylase inhibition [2], this compound may serve as a starting point for medicinal chemistry efforts targeting autoimmune diseases or transplant rejection. Its moderate PNP potency and favorable physical-chemical profile make it a suitable candidate for hit-to-lead optimization, with immediate procurement of the 2-fluorophenyl analog as a critical comparator to validate target engagement and selectivity.

Quote Request

Request a Quote for 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.